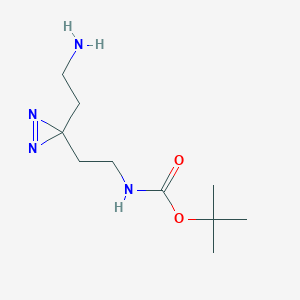

tert-Butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate

Description

tert-Butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate is a carbamate-protected amine derivative featuring a photoreactive 3H-diazirin-3-yl group. The diazirine moiety enables photoaffinity labeling, a technique widely used in chemical biology to study molecular interactions by forming covalent bonds upon UV irradiation . The tert-butyl carbamate group serves as a protective group for the amine, enhancing stability during synthesis and handling. This compound is particularly valuable in proteomics for capturing transient protein-ligand interactions due to its small size and efficient crosslinking capabilities.

Properties

IUPAC Name |

tert-butyl N-[2-[3-(2-aminoethyl)diazirin-3-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2/c1-9(2,3)16-8(15)12-7-5-10(4-6-11)13-14-10/h4-7,11H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDVPYDASJIRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1(N=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137615-53-1 | |

| Record name | tert-butyl N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate typically involves the following steps:

Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazo compound under specific conditions.

Introduction of the aminoethyl group: This step involves the reaction of the diazirine intermediate with an aminoethyl compound.

Protection of the amino group: The amino group is protected using tert-butyl carbamate to prevent unwanted reactions during subsequent steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the diazirine ring.

Reduction: Reduction reactions can be performed on the diazirine ring or the aminoethyl group.

Substitution: The compound can undergo substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Products may include oxidized derivatives of the diazirine ring.

Reduction: Reduced forms of the diazirine ring or aminoethyl group.

Substitution: Substituted derivatives at the aminoethyl group.

Scientific Research Applications

Chemistry:

- Used as a photoaffinity label to study molecular interactions.

- Employed in the synthesis of complex organic molecules.

Biology:

- Utilized in the study of protein-ligand interactions.

- Applied in the development of biochemical probes.

Medicine:

- Investigated for potential use in drug delivery systems.

- Explored for its role in diagnostic imaging.

Industry:

- Used in the development of advanced materials.

- Applied in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate involves the diazirine ring, which can form highly reactive carbene intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, making the compound useful as a photoaffinity label. The aminoethyl group allows for further functionalization and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate with analogous compounds, emphasizing structural features, applications, and synthetic methodologies:

Structural and Functional Analysis

- Photoreactivity: The target compound’s diazirine group distinguishes it from non-photoreactive analogs like tert-Butyl-(2-(aminooxy)ethyl)carbamate (Compound 5a), which relies on oxime ligation for bioconjugation . The trifluoromethyl-diazirine variant (Compound 20) offers greater stability due to the electron-withdrawing CF3 group, but its bulkier structure may reduce labeling efficiency in sterically constrained environments .

- Amine Protection : Unlike azetidine- or cyclohexyl-substituted carbamates (e.g., –9), the target compound’s primary amine is directly conjugated to the diazirine, enabling rapid crosslinking post-deprotection. This contrasts with azide-containing analogs (Compound 21), which require additional click chemistry steps for conjugation .

- Synthetic Complexity : The target compound’s synthesis likely involves coupling diazirine precursors with tert-butyl carbamate-protected amines, akin to methods described for Compound 20 (amide coupling, chromatography) . However, azide-functionalized derivatives (e.g., Compound 21) demand specialized purification techniques like RP-HPLC, increasing production costs .

Challenges and Limitations

- Stability : Diazirine-containing compounds are light-sensitive, requiring careful handling. The trifluoromethyl group in Compound 20 mitigates this issue but adds synthetic complexity .

- Yield and Purity : The target compound’s yield is unspecified in the evidence, though analogs like Compound 5a achieve 80% yield after chromatography . Azide-containing derivatives (Compound 21) report lower yields (14%), highlighting trade-offs between functionality and efficiency .

Biological Activity

Tert-Butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate, commonly referred to as TBDA, is a compound of significant interest in biological research due to its unique structural properties and potential applications in pharmacology. This article explores the biological activity of TBDA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of TBDA is characterized by the presence of a diazirine moiety, which is known for its ability to form covalent bonds with biomolecules upon UV irradiation. This property makes it a valuable tool in studying protein interactions and cellular processes.

Structure Overview

| Component | Structure |

|---|---|

| Name | This compound |

| Molecular Formula | C₁₃H₁₈N₄O₂ |

| Molecular Weight | 270.31 g/mol |

TBDA exhibits several biological activities that are primarily mediated through its interaction with cellular proteins. The diazirine group allows for photo-crosslinking, which facilitates the study of protein-protein interactions and enzyme activities.

- Photo-Crosslinking : Upon UV exposure, TBDA forms covalent bonds with nearby proteins, enabling researchers to map protein interactions within cells.

- Inhibition of Kinases : Studies have shown that TBDA can inhibit specific kinases involved in cell signaling pathways, which may contribute to its therapeutic effects against various diseases.

Case Studies

- Cancer Research : In a study examining the effects of TBDA on cancer cell lines, it was found that the compound significantly inhibited cell proliferation in a dose-dependent manner. The IC50 value was determined to be approximately 5 µM after 48 hours of treatment, indicating potent anti-cancer activity.

- Neuroprotective Effects : Another study investigated the neuroprotective properties of TBDA against oxidative stress-induced cell death in neuronal cells. Results demonstrated that TBDA reduced apoptosis by 40% compared to untreated controls, suggesting potential applications in neurodegenerative diseases.

Table of Biological Activities

| Activity Type | Effect Observed | IC50/EC50 Value |

|---|---|---|

| Cell Proliferation Inhibition | Significant reduction in cancer cell growth | 5 µM |

| Neuroprotection | Reduced apoptosis in neuronal cells | N/A |

| Protein Interaction Mapping | Effective crosslinking with target proteins | N/A |

Research Findings

Recent research has highlighted the multifaceted roles of TBDA in cellular systems:

- Kinase Inhibition : TBDA has been shown to inhibit specific kinases associated with cancer progression and metastasis, providing a potential therapeutic avenue for targeted cancer therapies .

- Cytotoxicity Studies : In vitro assays indicated that TBDA exhibits selective cytotoxicity towards cancerous cells while sparing normal cells, which is crucial for developing safer therapeutic agents .

- Mechanistic Insights : The mechanism by which TBDA induces cell death appears to involve modulation of apoptotic pathways and disruption of mitochondrial function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.